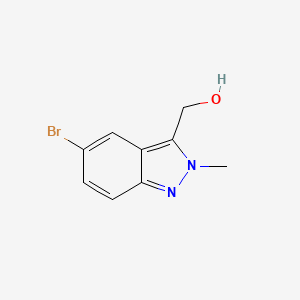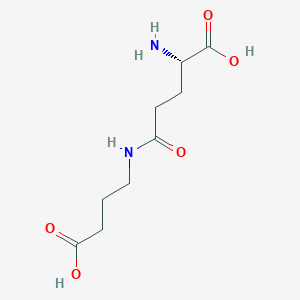
4-(Glutamylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamine, N-(3-carboxypropyl)-: is a derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of L-Glutamine, N-(3-carboxypropyl)- typically involves the reaction of L-glutamine with 3-carboxypropylamine under specific conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as reaction monitoring, purification, and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: L-Glutamine, N-(3-carboxypropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: In this reaction, one functional group in the molecule is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, L-Glutamine, N-(3-carboxypropyl)- is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions .
Biology: In biological research, this compound is studied for its role in cellular metabolism and its potential effects on cell growth and differentiation. It is also used in studies related to amino acid transport and metabolism .
Medicine: In medicine, L-Glutamine, N-(3-carboxypropyl)- is investigated for its potential therapeutic applications, including its role in enhancing immune function and supporting gut health. It is also explored for its potential in treating metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and nutraceuticals. It is also employed in the formulation of dietary supplements and functional foods .
Mécanisme D'action
The mechanism of action of L-Glutamine, N-(3-carboxypropyl)- involves its interaction with various molecular targets and pathways. It acts as a substrate for enzymes involved in amino acid metabolism and plays a role in the synthesis of proteins and nucleotides. The compound also influences cellular signaling pathways, including those related to cell growth, differentiation, and immune response .
Comparaison Avec Des Composés Similaires
L-Glutamine: The parent compound, which is widely studied for its role in metabolism and cellular functions.
N-Acetylglutamine: A derivative of glutamine with acetylation at the amino group, used in various biochemical studies.
Glutamic Acid: Another amino acid closely related to glutamine, involved in neurotransmission and metabolism
Uniqueness: L-Glutamine, N-(3-carboxypropyl)- is unique due to its specific structure, which imparts distinct properties and functions.
Propriétés
Numéro CAS |
3183-72-0 |
|---|---|
Formule moléculaire |
C9H16N2O5 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(3-carboxypropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N2O5/c10-6(9(15)16)3-4-7(12)11-5-1-2-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |
Clé InChI |
MKYPKZSGLSOGLL-LURJTMIESA-N |
SMILES isomérique |
C(CC(=O)O)CNC(=O)CC[C@@H](C(=O)O)N |
SMILES canonique |
C(CC(=O)O)CNC(=O)CCC(C(=O)O)N |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12093631.png)

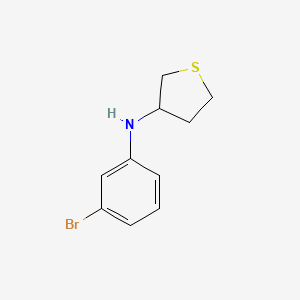
![[5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol](/img/structure/B12093653.png)
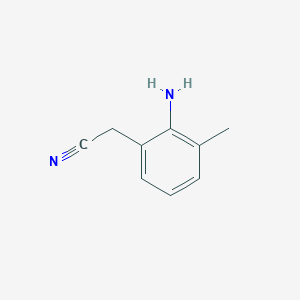



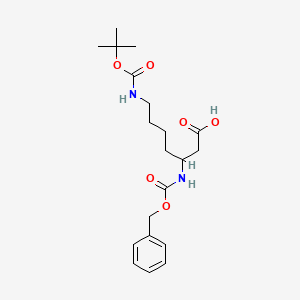

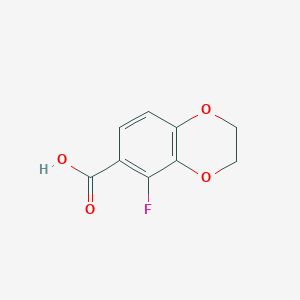
![17-acetyl-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12093691.png)
